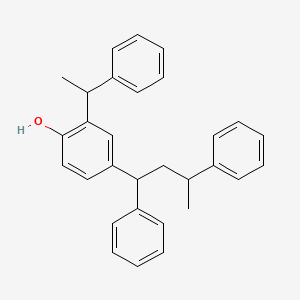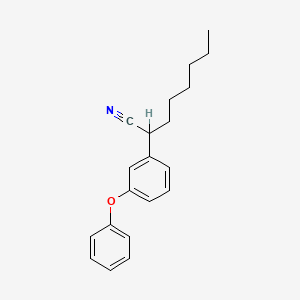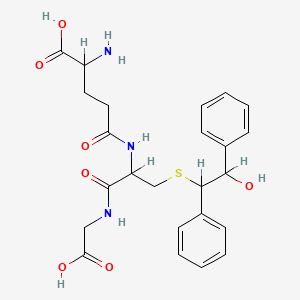
1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of azocines, which are eight-membered nitrogen-containing heterocycles. The presence of a tert-butyl group and a carbonitrile group in its structure adds to its chemical versatility and reactivity.
準備方法
The synthesis of 1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amine and an alkyne, the compound can be synthesized through a series of reactions involving cyclization, reduction, and functional group transformations. Industrial production methods may involve optimizing these steps to achieve higher yields and purity.
化学反応の分析
1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of substituted derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction.
類似化合物との比較
1-tert-Butyl-1,4-dihydroazocine-4-carbonitrile can be compared with other similar compounds, such as:
1-tert-Butyl-4-ethylbenzene: Both compounds contain a tert-butyl group, but differ in their core structures and reactivity.
tert-Butyl 4-amino-1-piperidinecarboxylate: This compound also features a tert-butyl group and is used in different applications, highlighting the versatility of the tert-butyl functional group.
3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine: Another compound with a tert-butyl group, used in different chemical contexts.
The uniqueness of this compound lies in its azocine ring structure and the presence of the carbonitrile group, which confer specific chemical properties and reactivity.
特性
CAS番号 |
113236-93-4 |
|---|---|
分子式 |
C12H16N2 |
分子量 |
188.27 g/mol |
IUPAC名 |
1-tert-butyl-4H-azocine-4-carbonitrile |
InChI |
InChI=1S/C12H16N2/c1-12(2,3)14-8-5-4-6-11(10-13)7-9-14/h4-9,11H,1-3H3 |
InChIキー |
OCLNOJQDXQPEFF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C=CC=CC(C=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Nitrophenyl)methoxy]-4,5-dioxo-3-(phenylsulfanyl)pentanoate](/img/structure/B14318573.png)

![Methyl 4-[(6-methylideneoct-7-EN-1-YL)oxy]but-2-ynoate](/img/structure/B14318581.png)


![2-Amino-2-[(benzylsulfamoyl)imino]acetamide](/img/structure/B14318592.png)
![Trichloro{2-[4-(2-chloroethyl)phenyl]ethyl}silane](/img/structure/B14318594.png)

![2-[(2-Methylacryloyl)oxy]ethyl furan-2-carboxylate](/img/structure/B14318610.png)



![N-[4-(3-Ethyl-2,6-dioxopiperidin-3-yl)phenyl]propanamide](/img/structure/B14318643.png)

